Evobrutinib

Beschreibung

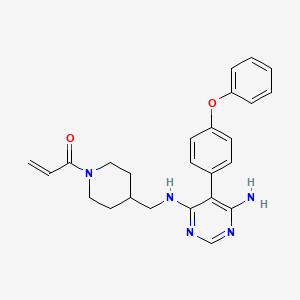

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIWHXQETADMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415823-73-2 | |

| Record name | Evobrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evobrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Evobrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evobrutinib molecular structure and chemical properties

An In-depth Technical Guide to Evobrutinib: Molecular Structure, Chemical Properties, and Mechanism of Action

Introduction

This compound (formerly M2951) is an orally active, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged pharmacodynamic effects.[2] BTK is a crucial signaling enzyme in various immune cells, particularly B lymphocytes and myeloid cells like macrophages and microglia.[3][4] By inhibiting BTK, this compound modulates B-cell receptor (BCR) and Fc receptor (FcR) mediated signaling pathways, thereby preventing the activation, proliferation, and cytokine release of these cells.[2][5] This mechanism of action makes it a subject of extensive research for the treatment of autoimmune diseases, including multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE).[2][5]

This technical guide provides a comprehensive overview of this compound's molecular structure, chemical properties, and mechanism of action, supplemented with detailed experimental protocols and logical workflows for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identifiers

This compound is a complex organic molecule featuring a pyrimidine core linked to phenoxyphenyl and acryloylpiperidine moieties. The acrylamide group acts as a Michael acceptor, enabling the covalent bond formation with a cysteine residue in the active site of BTK.[5]

Chemical Structure

The 2D chemical structure of this compound is as follows: (A 2D image of the chemical structure would be displayed here in a full document)

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | [6] |

| CAS Number | 1415823-73-2 | [1][6] |

| Molecular Formula | C₂₅H₂₇N₅O₂ | [1][6] |

| SMILES String | C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | [1][6] |

| PubChem CID | 71479709 | [6] |

Chemical and Physical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 429.51 g/mol | [1] |

| Exact Mass | 429.2165 g/mol | [7] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 33.33 mg/mL (77.60 mM) | [1] |

| Predicted Density | 1.227 g/cm³ | [3] |

| Biochemical IC₅₀ (BTK) | 8.9 nM - 37.9 nM | [1][8] |

| Cellular IC₅₀ (PBMCs) | ~15.8 nM - 61 nM | [8][9] |

Note: Experimental data for properties like melting point, boiling point, and water solubility are not consistently reported in publicly available literature. The provided solubility is in an organic solvent, which is common for preclinical research.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB.[5] This cascade promotes B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.

This compound's acrylamide "warhead" forms a covalent bond with the Cysteine-481 residue within the ATP-binding pocket of BTK.[5] This irreversible binding permanently inactivates the enzyme, effectively shutting down the downstream signaling cascade. By doing so, this compound inhibits B-cell activation and function.[11] Furthermore, since BTK is also expressed in myeloid cells, this compound can modulate the function of macrophages and microglia, which are implicated in the chronic inflammation characteristic of diseases like multiple sclerosis.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | BTK | TargetMol [targetmol.com]

- 4. Population pharmacokinetic and pharmacodynamic modeling of this compound in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C25H27N5O2 | CID 71479709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. glpbio.com [glpbio.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Profile of Evobrutinib: A Technical Guide

Evobrutinib is an oral, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery of this compound

The development of this compound stemmed from the need for a more selective BTK inhibitor than the first-generation drug, ibrutinib, which is associated with off-target effects that limit its use in non-oncology indications.[1] The discovery process focused on identifying a potent and highly selective covalent inhibitor.

The lead optimization process involved several key modifications to an initial compound series. A critical step was the insertion of a methylene group into a precursor molecule (A17), which led to the discovery of this compound (A18).[2] This modification significantly enhanced the enzymatic potency of the compound.[2] Further structural analysis revealed that this compound's high selectivity is derived from its covalent binding to a rare cysteine residue and its interaction with a unique threonine gatekeeper-mediated selectivity pocket in BTK.[2]

Synthesis of this compound

The synthesis of this compound (designated as A18 in the discovery publication) involves a multi-step process.[2] A key step is the Suzuki coupling of a chloropyrimidine intermediate with phenoxyphenylboronic acid.[2] This is followed by deprotection under acidic conditions and subsequent neutralization to yield a piperidine derivative.[2] The final step involves the introduction of an acrylamide group to produce the target compound, N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine.[2]

An alternative synthesis method has also been described, involving the reaction of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine with acryloyl chloride in the presence of sodium bicarbonate.[3]

Mechanism of Action

This compound is a covalent inhibitor of BTK, a member of the Tec family of protein tyrosine kinases.[4] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5] This covalent binding is highly specific, and mass spectrometry analysis has confirmed a 1:1 stoichiometry of this compound to the BTK kinase domain.[2]

The high selectivity of this compound for BTK over other kinases, such as the epidermal growth factor receptor (EGFR), is attributed to structural differences between the kinases.[2] While both BTK and EGFR have a similarly located cysteine residue, the binding of this compound to BTK results in a minimal conformational change, whereas the binding of similar inhibitors to EGFR causes a significant rearrangement of the N-lobe.[2]

Signaling Pathways Modulated by this compound

This compound primarily targets signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors, which are crucial for the activation, proliferation, and survival of B-cells and myeloid cells.[6][7] By inhibiting BTK, this compound effectively blocks these signaling cascades.

In the context of neuroinflammation, this compound has been shown to mitigate microglial polarization towards a pro-inflammatory M1 phenotype.[4] This is achieved through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Experimental Protocols

In Vitro BTK Enzyme Potency Assay

The potency of this compound against the BTK enzyme was determined using a biochemical assay. The general protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The BTK enzyme is incubated with the various concentrations of this compound for a defined period to allow for covalent bond formation.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

Detection: The reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Assays (e.g., PBMC Assay)

The cellular activity of this compound was assessed in human peripheral blood mononuclear cells (PBMCs). A representative protocol is as follows:

-

Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Cell Stimulation: B-cell activation is induced by stimulating the BCR with an appropriate agonist (e.g., anti-IgM).

-

Readout: The inhibition of BCR-mediated signaling is measured by quantifying the phosphorylation of downstream targets like PLCγ2 or by assessing cell surface marker expression (e.g., CD69) using flow cytometry.

-

Data Analysis: The IC50 value is determined from the concentration-response curve.

In Vivo B-Cell Stimulation Assay

The in vivo efficacy of this compound was evaluated in a mouse model of B-cell stimulation. The protocol involves:

-

Animal Dosing: C57BL/6 mice are administered this compound orally at a specific dose (e.g., 1 mg/kg).[2]

-

B-Cell Stimulation: At various time points after dosing, B-cell activation is induced in vivo.

-

Sample Collection: Blood samples are collected at specified intervals.

-

Analysis: The level of B-cell activation is assessed ex vivo by measuring relevant biomarkers.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between drug concentration in plasma and the pharmacological effect is analyzed.

Quantitative Data Summary

In Vitro Potency and Selectivity

| Compound | BTK IC50 (nM) | PBMC IC50 (nM) | hERG IC50 (µM) |

| This compound (A18) | 6.5 | 15 | >30 |

| A14 | 6.5 | - | - |

| A17 | 1510 | - | - |

| A16 | - | - | Unacceptable Profile |

Data sourced from the Journal of Medicinal Chemistry, 2019.[2]

Preclinical Pharmacokinetics in Mice (1 mg/kg, oral)

| Compound | Cmax (nM) | B-Cell Inhibition at 1h (%) | B-Cell Inhibition at 24h (%) |

| This compound (A18) | 52 | 71 | 25 |

| A19 | 257 | 42 | 15 |

Data sourced from the Journal of Medicinal Chemistry, 2019.[2]

Phase II Clinical Trial in Relapsing MS (24 weeks)

| Treatment Group | Number of T1 Gd-enhancing Lesions (Rate Ratio vs. Placebo) | p-value |

| This compound 25 mg once daily | 1.45 | 0.32 |

| This compound 75 mg once daily | 0.30 | 0.005 |

| This compound 75 mg twice daily | 0.44 | 0.06 |

Data sourced from the New England Journal of Medicine, 2019.[8]

Phase III Clinical Trial (evolutionRMS 1 & 2) vs. Teriflunomide

| Study | This compound Annualized Relapse Rate | Teriflunomide Annualized Relapse Rate | Outcome |

| evolutionRMS 1 | 0.11 | 0.11 | Did not meet primary endpoint |

| evolutionRMS 2 | 0.15 | 0.14 | Did not meet primary endpoint |

Data sourced from Merck Press Release, 2023.[9]

Pharmacokinetics and Metabolism

Preclinical studies in mice, rats, and dogs indicated that this compound is rapidly absorbed after oral administration.[2] It has favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.[4]

Human mass balance studies have shown that this compound is extensively metabolized, with 58 metabolites identified in urine, feces, and plasma.[7] The primary metabolic pathways include oxidation.[7] One major metabolite, M463-2, was identified, primarily in feces.[7]

Clinical Development and Outcomes

This compound progressed to Phase III clinical trials for relapsing multiple sclerosis (the evolutionRMS 1 and 2 trials).[9] However, in late 2023, it was announced that these trials did not meet their primary endpoint of reducing annualized relapse rates compared to the active comparator, teriflunomide.[9][10] While the safety and tolerability profile was consistent with previous studies, the efficacy was not superior to the existing treatment.[9][11] As a result, there are currently no plans to market this compound for relapsing MS.[6]

Conclusion

This compound represents a significant effort in the development of a highly selective, covalent BTK inhibitor for autoimmune diseases. The discovery and synthesis of this compound highlight a successful lead optimization campaign to achieve high potency and selectivity. While it demonstrated a clear mechanism of action and favorable preclinical profile, the Phase III clinical trial results in multiple sclerosis did not show superiority over an established therapy, underscoring the challenges of drug development for this complex disease. The extensive research and data gathered throughout the this compound program, however, provide valuable insights for the continued development of BTK inhibitors and other targeted therapies for immunological disorders.

References

- 1. Discovery of this compound: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | MS Trust [mstrust.org.uk]

- 7. This compound, a covalent Bruton’s tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. Merck Provides Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [merckgroup.com]

- 10. nationalmssociety.org [nationalmssociety.org]

- 11. msaustralia.org.au [msaustralia.org.au]

Preclinical Development of Evobrutinib: A Bruton's Tyrosine Kinase Inhibitor for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Evobrutinib (M2951) is an oral, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of both adaptive and innate immune cells.[1][2] Its development is rooted in the therapeutic potential of targeting B cells and myeloid cells, which are key drivers in the pathophysiology of numerous autoimmune diseases.[3][4] Preclinical studies have demonstrated that by covalently binding to BTK, this compound effectively blocks B cell receptor (BCR) and Fc receptor (FcR) mediated signaling, thereby inhibiting the activation, proliferation, and cytokine release of B cells, as well as the function of myeloid cells like macrophages and microglia.[1][5][6] This targeted immunomodulation, without directly affecting T cells, has shown significant efficacy in various animal models of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[1][7][8] Pharmacokinetic and pharmacodynamic (PK/PD) modeling has established a clear relationship between BTK occupancy and disease inhibition, guiding dose selection for clinical trials.[1][9] This whitepaper provides a comprehensive overview of the preclinical data that form the foundation for the clinical investigation of this compound as a promising therapeutic agent for autoimmune disorders.

Mechanism of Action: Targeting a Key Immune Signaling Node

Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec family, predominantly expressed in hematopoietic cells, including B lymphocytes, monocytes, macrophages, and mast cells, but notably absent from T cells.[1][10] It functions as a crucial signaling molecule downstream of the B cell receptor (BCR) and Fc receptors.[7] Upon receptor engagement, BTK is activated through phosphorylation, leading to a signaling cascade that culminates in the activation of transcription factors, promoting cell survival, proliferation, differentiation, and the production of pro-inflammatory cytokines and antibodies.[1][11]

This compound is designed as a potent and highly selective irreversible inhibitor that covalently binds to the Cys481 residue within the ATP-binding site of BTK.[2][12] This irreversible binding ensures prolonged target inhibition long after the compound has been cleared from systemic circulation, a feature particularly suitable for chronic autoimmune disease management.[1][5] By blocking BTK autophosphorylation and subsequent downstream signaling, this compound effectively attenuates the functions of B cells and innate immune cells, which are central to the pathology of autoimmune diseases.[1][3]

Preclinical Pharmacology: In Vitro and In Vivo Evidence

The preclinical evaluation of this compound encompassed a range of in vitro cellular assays and in vivo animal models of autoimmune diseases to characterize its potency, selectivity, and efficacy.

In Vitro Activity

This compound's activity was first established in biochemical and cellular assays. In the human B cell line Ramos, this compound potently inhibited the autophosphorylation of BTK at tyrosine 223 (Y223) following BCR stimulation, without affecting the upstream phosphorylation at Y551, confirming its specific action on BTK's kinase activity.[1] This inhibition of BTK activity translated into functional blockade of B cell and other immune cell activation.[1][7]

| Assay Type | Cell Type | Stimulus | Endpoint | Result (IC50 / % Inhibition) | Reference |

| BTK Autophosphorylation (pY223) | Ramos B Cells | Anti-IgM | Western Blot | Potent Inhibition | [1] |

| B Cell Activation | Human PBMCs | Anti-IgM | CD69 Expression | Potent Inhibition | [1] |

| Basophil Activation | Human Whole Blood | Anti-IgE | CD63 Expression | Potent Inhibition | [1] |

| Cytokine Release (TNF, IL-6) | Human Myeloid Cells | LPS | ELISA | Dose-dependent decrease | [13] |

| B Cell Cytokine Release | Human CD19+ B Cells | Anti-IgA/G/M + CpG + IFN-α | Cytometric Bead Array | Inhibition of IL-6, TNF-α | [1] |

Table 1: Summary of In Vitro Activity of this compound.

Experimental Protocol: In Vitro B Cell Activation Assay

This protocol outlines the methodology used to assess the effect of this compound on B cell activation in vitro.[1]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Compound Incubation: PBMCs are plated and pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Stimulation: B cell activation is induced by adding an anti-IgM antibody to the culture and incubating for an additional 18-24 hours.

-

Staining: Cells are harvested and stained with fluorescently-labeled antibodies against B cell markers (e.g., CD19) and the activation marker CD69.

-

Flow Cytometry Analysis: The expression of CD69 on the CD19+ B cell population is quantified using a flow cytometer. The percentage of inhibition is calculated by comparing the mean fluorescence intensity (MFI) of CD69 in this compound-treated samples to vehicle-treated controls.

In Vivo Efficacy in Autoimmune Disease Models

This compound has demonstrated robust, dose-dependent efficacy in multiple well-established mouse models of autoimmune diseases.[1][7]

-

Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) model in DBA/1 mice, a standard preclinical model for RA, daily oral administration of this compound significantly reduced disease severity.[1][14] A dose of 3 mg/kg almost completely prevented the development of arthritis symptoms.[1] Efficacy in this model was achieved even without a significant reduction in autoantibody levels, suggesting that this compound's therapeutic effect is mediated through the inhibition of other B cell functions, such as cytokine production or antigen presentation, and/or through its effects on innate immune cells.[1][7]

-

Systemic Lupus Erythematosus (SLE): In an interferon-accelerated NZB/W F1 mouse model of SLE, this compound treatment inhibited B cell activation, reduced the production of anti-dsDNA autoantibodies, decreased plasma cell numbers, and prevented histological kidney damage.[1][9] It also normalized B and T cell subsets, shifting them towards a more naive phenotype.[1][10]

-

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model, this compound ameliorated clinical and histological signs of disease.[8][11] It was shown to reduce the number of B-cell infiltrates in the central nervous system (CNS) and impair the ability of B cells to act as antigen-presenting cells, which is critical for the activation of encephalitogenic T cells.[11][15]

| Disease Model | Animal Strain | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |

| Rheumatoid Arthritis (CIA) | DBA/1OlaHsd Mice | 1-10 mg/kg, once daily (oral) | Clinical Arthritis Score, Histology | Dose-dependent reduction in disease severity; near-complete prevention at 3 mg/kg. | [1] |

| Systemic Lupus Erythematosus | NZB/W F1 Mice | 3-10 mg/kg, once daily (oral) | Proteinuria, Anti-dsDNA titers, Kidney Histology, Immune Cell Subsets | Reduced proteinuria, autoantibodies, and kidney damage. Normalized B and T cell subsets. | [1][7] |

| Multiple Sclerosis (EAE) | C57BL/6 Mice | Prophylactic treatment | Clinical EAE Score, CNS Infiltration, B Cell Antigen Presentation | Ameliorated clinical and histological disease; reduced CNS B-cell infiltrates. | [8][11] |

| Passive Cutaneous Anaphylaxis | BALB/c Mice | 1-10 mg/kg (oral) | Ear Swelling | Dose-dependent inhibition of mast cell degranulation. | [1] |

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction and assessment of the CIA model to evaluate the efficacy of this compound for RA.[1]

-

Immunization: Male DBA/1OlaHsd mice are immunized at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0. A booster immunization is given on day 21.

-

Treatment: Prophylactic treatment with this compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered orally once daily, typically starting from day 18 to day 33.

-

Clinical Scoring: Mice are monitored several times a week for signs of arthritis. Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

Pharmacokinetics, Pharmacodynamics, and Translational Modeling

A key aspect of this compound's preclinical development was establishing the relationship between drug exposure (pharmacokinetics), target engagement (pharmacodynamics), and therapeutic efficacy.

PK/PD Relationship

Due to its covalent binding mechanism, this compound exhibits a prolonged pharmacodynamic effect that outlasts its plasma exposure.[1] Studies in mice showed that while the plasma half-life of this compound is short, significant BTK occupancy in white blood cells persists for much longer.[1] This allows for less frequent dosing while maintaining target inhibition. For example, even after this compound was no longer detectable in plasma, BTK occupancy remained high.[1]

Target Occupancy and Efficacy

Pharmacokinetic/pharmacodynamic modeling was employed to quantitatively link the degree of BTK occupancy with disease inhibition in the CIA and SLE models.[1] This translational approach is crucial for predicting clinically effective doses in humans. The modeling revealed a clear correlation: a mean BTK occupancy of approximately 80% in blood cells was associated with near-complete inhibition of disease in both the RA and SLE mouse models.[1][7] An occupancy of 60% was linked to 80% disease inhibition.[9]

| Parameter | Dose (Mice) | Measurement | Result | Reference |

| Pharmacokinetics | 5 mg/kg | Plasma Concentration | Cmax at 0.5h; undetectable at 18h | [1] |

| Pharmacodynamics | 1 mg/kg | B Cell Activation (in vivo) | ~90% inhibition at 1h | [1] |

| Target Occupancy | 1-5 mg/kg | BTK Occupancy in WBCs | Dose-dependent and sustained beyond plasma exposure | [1] |

| PK/PD/Efficacy Model | N/A | Correlation | 80% mean BTK occupancy linked to near-complete disease inhibition in RA/SLE models | [1][7] |

Table 3: Summary of Preclinical Pharmacokinetic and Pharmacodynamic Findings.

Conclusion

The preclinical development program for this compound provides a robust body of evidence supporting its mechanism of action and therapeutic potential in autoimmune diseases. Through its highly selective and irreversible inhibition of BTK, this compound effectively modulates key pathogenic pathways in both B cells and myeloid cells.[1][6] In vitro studies confirmed its potent inhibitory effect on immune cell activation and cytokine release.[1][13] This activity translated to significant, dose-dependent efficacy in validated animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, where it reduced clinical signs of disease and underlying histopathology.[1][8] Crucially, translational PK/PD modeling established a quantitative link between target engagement and therapeutic effect, demonstrating that sustained high-level BTK occupancy correlates with profound disease inhibition.[1] These comprehensive preclinical findings have justified the advancement of this compound into clinical trials for multiple autoimmune indications.[2][12]

References

- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 4. Characterisation of the safety profile of this compound in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetic and pharmacodynamic modeling of this compound in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton’s Tyrosine Kinase Inhibitors: A New Generation of Promising Agents for Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic Modeling of BTK Occupancy Versus Efficacy in Ra and SLE Models Using the Novel Specific BTK Inhibitor this compound - ACR Meeting Abstracts [acrabstracts.org]

- 10. icare-ms.com [icare-ms.com]

- 11. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. dovepress.com [dovepress.com]

- 15. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Evobrutinib pharmacodynamics in in-vitro models

An In-Depth Technical Guide to the In-Vitro Pharmacodynamics of Evobrutinib

Executive Summary

This compound is an oral, potent, and highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2] Its mechanism of action, centered on the irreversible inhibition of BTK, underpins its potential as a therapeutic agent for immunological diseases by modulating B cell and myeloid cell functions.[3][4] This document provides a comprehensive overview of the in-vitro pharmacodynamics of this compound, detailing its potency, selectivity, and effects on key cellular pathways. The information is intended for researchers, scientists, and drug development professionals engaged in immunology and pharmacology.

Mechanism of Action: Covalent BTK Inhibition

This compound functions as an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[1] This covalent binding is described as "obligate," meaning it is essential for the compound's high-potency inhibitory activity.[1] By occupying the active site, this compound blocks the autophosphorylation and activation of BTK, thereby preventing the transduction of downstream signals.[3] The high selectivity of this compound is attributed to this covalent interaction with the rare Cys481 residue and its fit within a unique threonine gatekeeper-mediated selectivity pocket, which minimizes off-target effects on other kinases, including Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Pharmacodynamic Data

The in-vitro activity of this compound has been characterized through various biochemical and cell-based assays to determine its potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | System | Endpoint | IC₅₀ (nM) | Reference |

| Biochemical Assay | Recombinant BTK Enzyme | Enzymatic Inhibition | 6.5 | [1] |

| Cellular Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | B-Cell Activation (CD69 Expression) | 15.0 | [1] |

| Cellular Assay | Human PBMCs | BCR-stimulated CD69 Expression | ~10 | [5] |

| Cellular Assay | Ramos Cells (Human B-lymphoma) | BTK Autophosphorylation (pY223) | ~10 - 100 | [3] |

Table 2: Kinase Selectivity Profile of this compound vs. Ibrutinib

This compound demonstrates high selectivity for BTK over other kinases, a feature that distinguishes it from the first-generation BTK inhibitor, ibrutinib, and suggests a lower potential for off-target effects.[1]

| Kinase Target | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Selectivity (Fold difference vs. BTK) | Reference |

| BTK | 6.5 | 0.5 | - | [1] |

| BMX | Inhibited | Inhibited | Low | [1] |

| EGFR | > 10,000 | 5.0 | > 1,500x | [1] |

| ITK | > 1,000 | 10.0 | > 150x | [1] |

| TEC | > 1,000 | 78.0 | > 150x | [1] |

| BLK | > 1,000 | 0.8 | > 150x | [1] |

| JAK3 | > 10,000 | 16.0 | > 1,500x | [1] |

Note: Data is compiled from comparative analyses which show ibrutinib inhibited seven Cys481-containing kinases, whereas this compound inhibited only two (BTK and BMX).[1]

Table 3: In-Vitro Effects on Cytokine Release

This compound dose-dependently inhibits the release of pro-inflammatory cytokines from activated B cells.

| Cytokine | Cell Type | Stimulation Method | Effect of this compound | Reference |

| IL-6 | Human B Cells | BCR Ligation | Dose-dependent reduction | [6] |

| IFN-γ | Human B Cells | BCR Ligation | Dose-dependent reduction | [6] |

| IL-10 | Human B Cells | BCR Ligation | Dose-dependent reduction | [6] |

| TNF-α | Human Primary Cells (BT System) | Co-culture/Stimulation | Concentration-dependent reduction | [3] |

| IL-2 | Human Primary Cells (BT System) | Co-culture/Stimulation | Concentration-dependent reduction | [3] |

| IL-17A / IL-17F | Human Primary Cells (BT System) | Co-culture/Stimulation | Concentration-dependent reduction | [3] |

Effects on Cellular Signaling Pathways

BTK is a key node in signaling cascades downstream of the B-cell receptor (BCR) and Fc receptors (FcRs), which are critical for the function of both adaptive and innate immune cells.[3][6]

B-Cell Receptor (BCR) Signaling

Upon antigen binding to the BCR, a signaling cascade is initiated that is essential for B-cell activation, proliferation, differentiation, and antibody production.[2][7] BTK is a central component of this pathway. This compound's inhibition of BTK effectively "silences" B cells, preventing their activation and subsequent pathogenic functions without causing cell depletion.[4][6]

Fc Receptor (FcR) Signaling

BTK also plays a crucial role in signaling downstream of Fc receptors in myeloid cells such as monocytes, macrophages, and microglia.[3][6] This pathway is involved in antibody-mediated phagocytosis and the release of inflammatory mediators. By inhibiting BTK, this compound can modulate the activation of these innate immune cells, which contributes to its therapeutic effect in autoimmune diseases.[3][8]

Key Experimental Protocols

The following sections detail the methodologies for key in-vitro assays used to characterize the pharmacodynamics of this compound.

BTK Autophosphorylation Assay in Ramos Cells

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223), a key step in its activation, following BCR stimulation.

Methodology:

-

Cell Culture: Ramos cells (a human Burkitt's lymphoma B-cell line) are cultured in RPMI 1640 media supplemented with 10% FBS and antibiotics.

-

Plating: Cells are seeded into 96-well plates at a density of 8 x 10⁶ cells per well.

-

Compound Incubation: Cells are pre-treated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

Stimulation: The B-cell receptor is activated by adding anti-IgM F(ab')₂ antibody at a concentration of 5 µg/ml. Cells are incubated for 5 minutes at 37°C.

-

Cell Lysis: After stimulation, cells are collected by centrifugation, and cell lysates are prepared.

-

Analysis: Lysates are analyzed via automated capillary-based immunoassay (e.g., ProteinSimple Wes) or Western Blot. Proteins are probed with antibodies specific for phosphorylated BTK (pY223) and total BTK to assess the degree of inhibition.[3]

B-Cell Activation Assay in Human PBMCs

This assay quantifies the functional consequence of BTK inhibition by measuring the expression of the early activation marker CD69 on the surface of B cells.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Compound Incubation: PBMCs are pre-incubated for 1 hour with increasing concentrations of this compound (0.0001–10 µM).

-

Stimulation: Cells are stimulated by adding anti-human IgM to cross-link the BCR. Cells are typically cultured overnight.

-

Staining: After culture, cells are harvested and stained with a cocktail of fluorescently-labeled antibodies against surface markers, including CD3 (to exclude T cells), CD19 (to identify B cells), and CD69 (the activation marker).

-

Flow Cytometry: The percentage of CD69-positive cells within the CD19-positive B-cell population is measured using a flow cytometer.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound.[5]

Conclusion

In-vitro pharmacodynamic studies demonstrate that this compound is a potent and highly selective covalent inhibitor of BTK. It effectively blocks signaling downstream of both the B-cell receptor and Fc receptors, leading to the inhibition of B-cell activation, proliferation, and inflammatory cytokine release, as well as the modulation of myeloid cell function.[3][6][9] Its high degree of selectivity suggests a favorable safety profile with a reduced risk of off-target effects compared to less selective inhibitors.[1] These in-vitro characteristics provide a strong mechanistic rationale for the clinical investigation of this compound in the treatment of B-cell-mediated and other immune-driven disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | MS Trust [mstrust.org.uk]

- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the safety profile of this compound in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eu.eventscloud.com [eu.eventscloud.com]

- 8. Positive effect of this compound in CNS remyelination models and lack of synergy with clemastine—A dose response study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive Late-Breaking Phase II Data Evaluating Investigational Oral Therapy, this compound in RMS [prnewswire.com]

Methodological & Application

Evobrutinib In-Vitro Assays for BTK Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in-vitro biochemical and cell-based assays to characterize the inhibitory activity of Evobrutinib on Bruton's tyrosine kinase (BTK). This compound is a highly selective, covalent inhibitor of BTK, a key enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] Accurate and reproducible assessment of its potency and mechanism of action is critical for pre-clinical and clinical development.

Data Presentation: Quantitative Analysis of this compound BTK Inhibition

The following tables summarize the in-vitro inhibitory activity of this compound against BTK in both biochemical (cell-free) and cell-based assays.

| Parameter | Value | Assay Type | Source |

| IC50 | 37.9 nM | Cell-free assay | [3] |

| IC50 | 8.9 nM | Biochemical Assay | [4] |

| Cell Line | Assay Type | Endpoint | Incubation Time | IC50 | Source |

| THP-1 (human monocytic) | Function Assay | FCgammaR-induced IL-8 production | 24 hours | 0.061 µM | [3] |

| Human PBMCs | Function Assay | Anti-IgM-stimulated CD69 expression | 60 minutes | 0.061 µM | [3] |

| Human B cells | Function Assay | Anti-IgM/IL-4-stimulated CD69 expression | 60 minutes | 0.32 µM | [3] |

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: BTK Signaling Pathway in B-Cells.

Experimental Protocols

Biochemical (Cell-Free) BTK Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant BTK enzyme. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[5]

-

ATP solution

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

This compound stock solution (in DMSO)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup:

-

Add 2.5 µL of diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final concentrations of reactants should be optimized, but a starting point could be 5-10 ng/µL BTK, 0.2 mg/mL substrate, and 10 µM ATP.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data to the positive control (vehicle-treated) and negative control (no enzyme or potent inhibitor).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Biochemical BTK Inhibition Assay Workflow.

Cell-Based BTK Autophosphorylation Assay in Ramos Cells

This protocol details a method to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyr223 in Ramos cells, a human B-lymphoma cell line that endogenously expresses the B-cell receptor.

Materials:

-

Ramos RA1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

Anti-human IgM, F(ab')2 fragment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

BCR Stimulation:

-

Stimulate the B-cell receptor by adding anti-human IgM F(ab')2 fragment to a final concentration of 10 µg/mL.

-

Incubate for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

-

Determine the concentration-dependent inhibition of BTK autophosphorylation by this compound.

-

References

Evobrutinib: Application Notes and Protocols for Cell-Based Immune Modulation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of Evobrutinib, a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), and its application in cell-based assays for studying immune modulation. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy and mechanism of action of this compound and other BTK inhibitors.

Introduction to this compound

This compound is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a crucial enzyme in the signaling pathways of various immune cells, including B lymphocytes and myeloid cells[2]. By irreversibly binding to BTK, this compound effectively blocks B-cell receptor (BCR) and Fc receptor-mediated signaling, which in turn inhibits B-cell activation, proliferation, and the release of pro-inflammatory cytokines[3][4][5]. Its ability to modulate both B-cell and myeloid cell functions makes it a subject of investigation for the treatment of autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE)[2][3].

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which ultimately results in the mobilization of intracellular calcium and the activation of transcription factors like NF-κB[6]. This cascade of events is essential for B-cell development, differentiation, and activation. This compound, as a covalent inhibitor, forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, thereby preventing its phosphorylation and downstream signaling[1].

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity from various cell-based assays.

Table 1: In Vitro Inhibition of B-Cell Activation

| Cell Type | Stimulation | Marker | IC50 (nM) | Reference |

| Human PBMCs | anti-IgM | CD69 | 15.8 | [3] |

| Human Whole Blood | anti-IgM | CD69 | 84.1 | [3] |

Table 2: In Vivo Inhibition of B-Cell Activation in Mice

| Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of B-Cell Activation | Reference |

| 1 | 1 | 71 | [1] |

| 1 | 24 | 25 | [1] |

| 12 | 16 | ~50 | [3] |

Table 3: Effect of this compound on Cytokine Production

| Cell Type | Stimulation | Cytokine | Effect | Reference |

| Human B-Cells | BCR Ligation | IL-6, IFN-γ, IL-10 | Reduced | [4] |

| Human B-Cells | TLR-9 | IL-6, IFN-γ, IL-10 | Reduced | [4] |

| Murine Model | (in vivo) | IL-2, TNF-α, IL-17A | Reduced | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: B-Cell Activation Assay in Human PBMCs

Objective: To determine the IC50 of this compound for the inhibition of B-cell activation in human peripheral blood mononuclear cells (PBMCs) by measuring the expression of the activation marker CD69.

Experimental Workflow:

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Human anti-IgM antibody

-

This compound

-

Fluorescently labeled anti-human CD19 and anti-human CD69 antibodies

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

-

This compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the diluted this compound or vehicle control (DMSO) to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

B-Cell Stimulation: After the pre-incubation period, add anti-IgM antibody to the wells at a final concentration of 10 µg/mL to stimulate B-cell activation. Include unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer containing fluorescently labeled anti-human CD19 and anti-human CD69 antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD19+ B-cell population and analyze the expression of CD69.

-

-

Data Analysis:

-

Determine the percentage of CD69+ cells within the CD19+ B-cell population for each concentration of this compound.

-

Normalize the data to the vehicle-treated stimulated control.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: BTK Autophosphorylation Assay in Ramos Cells

Objective: To assess the inhibitory effect of this compound on the autophosphorylation of BTK at tyrosine 223 (Y223) in the human B-lymphoma cell line, Ramos.

Materials:

-

Ramos cell line

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Human anti-IgM antibody

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-BTK (Y223) and anti-total BTK

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment (e.g., Protein Wes system)

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in complete RPMI 1640 medium.

-

Seed the cells at an appropriate density and allow them to grow overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

-

-

BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5 minutes at 37°C.

-

Cell Lysis:

-

Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Alternatively, use an automated Western blot system like Protein Wes.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies against p-BTK (Y223) and total BTK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities for p-BTK (Y223) and total BTK.

-

Normalize the p-BTK signal to the total BTK signal for each sample.

-

Compare the levels of p-BTK in this compound-treated samples to the vehicle-treated stimulated control to determine the extent of inhibition.

-

Protocol 3: Cytokine Release Assay

Objective: To measure the effect of this compound on the production and release of cytokines (e.g., IL-6, IL-10, IFN-γ) from stimulated human B-cells.

Materials:

-

Purified human B-cells

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Stimulants: anti-IgM/anti-IgG or a TLR-9 agonist (e.g., CpG ODN)

-

This compound

-

ELISA kits for the cytokines of interest

-

96-well flat-bottom plates

Procedure:

-

B-Cell Isolation: Isolate B-cells from human PBMCs using a negative selection B-cell isolation kit.

-

Cell Plating and Treatment:

-

Plate the purified B-cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour at 37°C.

-

-

Stimulation: Add the appropriate stimulant (e.g., anti-IgM/anti-IgG or CpG ODN) to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

Cytokine Measurement by ELISA:

-

Perform ELISAs for the target cytokines (IL-6, IL-10, IFN-γ) on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Compare the cytokine concentrations in the this compound-treated samples to the vehicle-treated stimulated control to determine the percentage of inhibition.

-

Logical Relationship of this compound's Immune Modulation:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Merck KGaA, Darmstadt, Germany, Announces Positive Phase IIB Results for this compound in Relapsing Multiple Sclerosis [prnewswire.com]

- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [emdgroup.com]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Animal Models for Studying Evobrutinib Efficacy in Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic, immune-mediated inflammatory disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and neurodegeneration.[1] While traditionally viewed as a T-cell-mediated disease, there is growing evidence for the integral role of B cells and myeloid cells (macrophages and microglia) in both the initiation and progression of MS.[1][2] Evobrutinib is an oral, highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, making it a promising therapeutic target for MS.[2][4][5]

Preclinical evaluation of therapeutic candidates for MS relies heavily on animal models that recapitulate key aspects of the disease's pathology. The most common model is Experimental Autoimmune Encephalomyelitis (EAE), which can be induced in various animal strains to mimic different features of MS, including relapsing-remitting and progressive disease courses.[4][6] These models are crucial for assessing the efficacy and mechanism of action of drugs like this compound.[7]

This document provides detailed application notes and protocols for using EAE models to study the efficacy of this compound, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action: BTK Inhibition

BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors found on both B cells and myeloid cells.[8] In these cells, BTK activation leads to proliferation, activation, and the release of pro-inflammatory cytokines.[2][5][9] this compound covalently binds to BTK, blocking its activity. This inhibition is thought to suppress autoantibody-producing cells and reduce the pro-inflammatory functions of both B cells and microglia, thereby mitigating CNS inflammation and damage.[1][5]

Recommended Animal Models for this compound Studies

The choice of EAE model is critical as different models, induced with various antigens in specific mouse strains, reflect distinct aspects of MS pathology.

-

Relapsing-Remitting EAE (RR-EAE) in SJL/J Mice:

-

Induction: Immunization with proteolipid protein peptide (PLP139–151).

-

Characteristics: This model features a relapsing-remitting clinical course and significant B-cell involvement, including the formation of meningeal tertiary lymphoid tissues, making it highly relevant for studying BTK inhibitors.[4][8] It is particularly useful for assessing therapies targeting meningeal inflammation.[2][8]

-

-

Chronic Progressive EAE in C57BL/6 Mice:

-

Induction: Immunization with myelin oligodendrocyte glycoprotein peptide (MOG35-55) or conformational MOG1-117 protein.[1][10]

-

Characteristics: This model typically results in a chronic, non-relapsing paralysis. It is valuable for investigating the effects of therapeutics on disease progression and CNS-resident myeloid cells (microglia) in a context where B cells may play a less pathogenic role.[1]

-

-

Secondary Progressive EAE (SP-EAE) in Biozzi Mice:

-

Induction: Immunization with spinal cord homogenate (SCH).

-

Characteristics: This model uniquely recapitulates the transition from a relapsing-remitting phase to a secondary progressive phase, which is independent of relapse activity, mirroring human SPMS.[4] It is ideal for testing therapies aimed at halting disease progression.

-

Experimental Workflows and Protocols

A generalized workflow for testing this compound efficacy in an EAE model is presented below, followed by specific protocols.

Protocol: EAE Induction

-

Animal Selection: Use 7-11 week old female mice of the desired strain (e.g., SJL/J, C57BL/6).[4][8] Allow at least 7 days for facility acclimation.[4]

-

Antigen Emulsion Preparation:

-

Prepare an emulsion by mixing the selected antigen (e.g., 7.5-15 mg/mL SCH, PLP139–151, or MOG peptide) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a 1:1 ratio.[4]

-

-

Immunization (Day 0):

-

Anesthetize the mouse.

-

Inject the emulsion subcutaneously at two sites on the lower back/flank (0.1 mL per site).[4]

-

-

Pertussis Toxin (PTX) Administration (for MOG-EAE):

-

For MOG-induced EAE in C57BL/6 mice, administer PTX intraperitoneally on Day 0 and Day 2 to facilitate blood-brain barrier disruption.

-

-

Booster (for specific models):

-

For some protocols, a booster immunization is given 7 days later, typically at two sites on the upper back.[4]

-

Protocol: this compound Administration

-

Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 20% hydroxy-propyl-β cyclodextrin in H₂O).[3]

-

Dosing Regimen:

-

Dosage: Administer this compound orally once daily at doses ranging from 1 to 10 mg/kg.[1][10] A vehicle-only group must be included as a control.

Protocol: Efficacy Assessment

-

Clinical Scoring:

-

Starting from Day 7 post-immunization, score animals daily for clinical signs of EAE by an expert blinded to the treatment groups.[4]

-

Standard EAE Scale: [4]

-

0: No obvious abnormalities

-

1: Limp tail

-

2: Limp tail and hind leg weakness

-

3: Limp tail and complete hind leg paralysis

-

4: Limp tail, complete hind leg paralysis, and partial front leg paralysis

-

5: Moribund or dead due to paralysis

-

-

-

Histopathology (Terminal):

-

Perfuse animals and collect spinal cord and brain tissues.

-

Process tissues for paraffin embedding or cryosectioning.

-

Staining:

-

-

MRI for Meningeal Inflammation (longitudinal):

Quantitative Data Summary

The following tables summarize key findings from preclinical studies of this compound in EAE models.

Table 1: Effect of this compound on Clinical Severity of EAE

| Animal Model | Treatment Protocol | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| PLP139-151 EAE (SJL/J Mice) | Therapeutic (from Day 15) | 1, 3, 10 | Dose-dependent amelioration of EAE score | [10] |

| MOG1-117 EAE (C57/Bl6 Mice) | Prophylactic (from Day -7) | 1, 3, 10 | Dose-dependent reduction in clinical severity | [1] |

| PLP139-151 EAE (SJL/J Mice) | Therapeutic (from Week 6) | 10 | Reduced clinical scores |[4] |

Table 2: Effect of this compound on CNS Pathology and Cellular Infiltration

| Animal Model | Treatment Protocol | Dose (mg/kg) | Pathological Finding | Outcome | Reference |

|---|---|---|---|---|---|

| PLP139-151 EAE (SJL/J Mice) | Therapeutic (from Week 6) | 10 | Meningeal Inflammation (MRI) | Significant reduction in contrast-enhancing areas (Median change: -3 vs +0.5 for vehicle) | [8] |

| MOG1-117 EAE (C57/Bl6 Mice) | Prophylactic (from Day -7) | 1, 3, 10 | CNS Infiltration (Histology) | Dose-dependent reduction in B cell, T cell, and macrophage infiltration | [1] |

| MOG35-55 EAE (C57BL/6J Mice) | Therapeutic (from Day 40) | 10 | Brain-infiltrating Cells (Flow Cytometry) | Altered composition of infiltrating immune cells and microglia phenotype | [10] |

| SCH EAE (Biozzi Mice) | Therapeutic (Progressive Phase) | N/A (Ibrutinib used) | Spinal Cord Myeloid Cells | Reduced number of infiltrating myeloid cells and altered activation markers |[4] |

Table 3: Effect of this compound on Biomarkers

| Study Population | Treatment Protocol | Dose | Biomarker | Outcome | Reference |

|---|---|---|---|---|---|

| Relapsing MS Patients | Phase II Clinical Trial | 75mg BID | Blood Neurofilament Light Chain (NfL) | Significant reduction at weeks 12 and 24 compared to placebo | [5] |

| Relapsing MS Patients | Phase II OLE | 75mg BID | CSF Concentration | this compound detected in CSF, suggesting CNS penetration |[5] |

Conclusion

Experimental Autoimmune Encephalomyelitis models are indispensable tools for the preclinical evaluation of this compound for the treatment of Multiple Sclerosis. Studies using RR-EAE, chronic EAE, and SP-EAE models have demonstrated that this compound can dose-dependently reduce clinical severity, decrease CNS inflammation and demyelination, and modulate the activity of pathogenic B cells and myeloid cells.[1][2][4][10] The protocols and data outlined in this document provide a robust framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of BTK inhibition in MS.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to Demonstrate Reduction of a Key Biomarker [merckgroup.com]

- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 8. neurology.org [neurology.org]

- 9. MS Minute: Late-Breaking Data From ECTRIMS—this compound Safet [practicalneurology.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Evobrutinib Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evobrutinib is an oral, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B lymphocytes and myeloid cells such as monocytes and macrophages, which are components of peripheral blood mononuclear cells (PBMCs).[2][3] Its role in B-cell receptor (BCR) signaling is particularly well-defined, where it is essential for B-cell development, proliferation, and survival.[2][3] By binding to the cysteine residue Cys481 in the ATP-binding domain of BTK, this compound irreversibly inhibits its kinase activity.[4] This mechanism of action makes this compound a therapeutic candidate for autoimmune diseases by modulating B-cell and myeloid cell functions.[5]

These application notes provide detailed protocols for measuring the target engagement of this compound in human PBMCs, a critical step in both preclinical and clinical drug development to confirm the mechanism of action and to inform dose selection.[6] The primary methods covered are the assessment of BTK phosphorylation by phospho-flow cytometry, the measurement of BTK occupancy using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and the evaluation of downstream functional effects on B-cell activation.

Data Presentation

The following tables summarize the quantitative data on this compound's potency and target engagement in PBMCs, compiled from various studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Type/Matrix | Parameter | IC50 / EC50 (nM) | Reference |

| BTK Enzymatic Assay | Cell-free | BTK Inhibition | 9 | [4] |

| B-Cell Activation (CD69 Upregulation) | Human PBMCs | Inhibition of B-cell activation | 15.8 | [4] |

| B-Cell Activation (CD69 Upregulation) | Human Whole Blood | Inhibition of B-cell activation | 84.1 | [4] |

| BTK Occupancy | Recombinant BTK | BTK Binding | 5.9 | [7] |

Table 2: Clinical Pharmacodynamic Data of this compound in PBMCs

| Dose | Study Population | Time Point | Parameter | Result | Reference |

| 75 mg twice-daily | Relapsing Multiple Sclerosis Patients | Steady-state | This compound Concentration in CSF | 3.21 ng/mL | [1] |

| 75 mg twice-daily | Relapsing Multiple Sclerosis Patients | Steady-state | Total this compound Concentration in Plasma | 115.0 ng/mL | [1] |

| 75 mg twice-daily | Relapsing Multiple Sclerosis Patients | Steady-state | Free this compound Concentration in Plasma | 5.5 ng/mL | [1] |

Experimental Protocols

Protocol 1: Measurement of BTK Phosphorylation (pBTK) in PBMCs by Phospho-Flow Cytometry

This protocol details the steps to measure the phosphorylation of BTK at Y223 in PBMCs following stimulation and treatment with this compound.

Materials:

-

Human PBMCs, freshly isolated or cryopreserved

-

This compound

-

B-cell receptor (BCR) stimulus (e.g., anti-IgM F(ab')2)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Formaldehyde, 16%

-

Methanol, ice-cold

-

Staining Buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD19 (for B-cell identification)

-

Anti-phospho-BTK (Y223)

-

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved PBMCs in a 37°C water bath and wash with pre-warmed RPMI-1640 with 10% FBS.

-

Resuspend cells at a concentration of 2 x 10^6 cells/mL in pre-warmed RPMI-1640.

-

-

This compound Treatment:

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Add this compound at desired concentrations (and a vehicle control) and incubate for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

Add the BCR stimulus (e.g., anti-IgM F(ab')2 at 5 µg/mL) to the cell suspensions.

-

Incubate for 5-15 minutes at 37°C.[4]

-

-

Fixation:

-

Immediately stop the stimulation by adding 100 µL of 16% formaldehyde (for a final concentration of ~1.5%) to each tube.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge the cells at 500 x g for 5 minutes at 4°C and decant the supernatant.

-

-

Permeabilization:

-

Vortex the cell pellet gently to resuspend in the residual volume.

-

Add 1 mL of ice-cold methanol and incubate on ice for at least 20 minutes.

-

-

Staining:

-

Wash the cells twice with 2 mL of Staining Buffer.

-

Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-CD19 and anti-phospho-BTK antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Data Acquisition:

-

Wash the cells twice with Staining Buffer.

-

Resuspend the cells in 300 µL of Staining Buffer.

-

Acquire data on a flow cytometer, ensuring to gate on the CD19-positive B-cell population to analyze pBTK levels.

-

Protocol 2: Measurement of BTK Occupancy in PBMCs using a TR-FRET Assay

This protocol outlines a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the percentage of BTK bound by this compound. This method simultaneously measures both total and free BTK.[7]

Materials:

-

PBMC lysates from subjects treated with this compound

-

TR-FRET BTK occupancy assay kit (commercial or custom-developed) containing:

-

Terbium-conjugated anti-BTK antibody (donor)

-

Biotinylated BTK tracer (binds to free BTK)

-

Streptavidin-conjugated acceptor fluorophore

-

D2-labeled anti-BTK antibody (binds to a different epitope for total BTK detection, acceptor)

-

-

Assay buffer

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

PBMC Lysate Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Lyse the PBMCs using a suitable lysis buffer containing protease and phosphatase inhibitors.

-